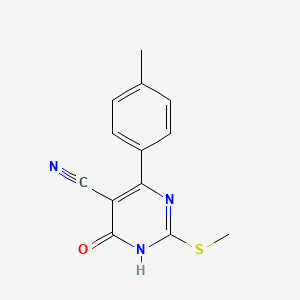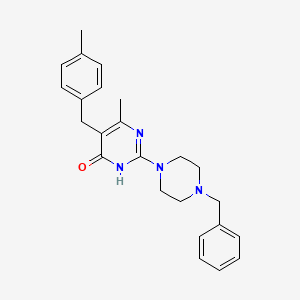![molecular formula C16H18FNO2 B3721621 2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721621.png)
2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
説明
2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as FAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FAC is a yellow crystalline powder that is soluble in organic solvents and is mainly used as a ligand in transition metal catalysis.
作用機序
The mechanism of action of FAC is still not well understood, but it is believed to involve the coordination of the FAC ligand with the transition metal catalyst. This coordination can lead to the formation of a stable intermediate that can undergo various chemical transformations, leading to the desired product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of FAC, but some studies have suggested that it may have potential applications in the treatment of cancer. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including ovarian cancer, breast cancer, and lung cancer.
実験室実験の利点と制限
One of the main advantages of using FAC in lab experiments is its high stability and solubility in organic solvents, which makes it easy to handle and store. Additionally, its ability to form stable complexes with various metals makes it a versatile ligand for transition metal catalysis. However, one of the limitations of using FAC is its relatively high cost compared to other ligands.
将来の方向性
There are several potential future directions for research on FAC, including:
1. Developing new synthetic methods for FAC that are more efficient and cost-effective.
2. Studying the mechanism of action of FAC in more detail to understand its catalytic activity better.
3. Exploring the potential applications of FAC in other fields, such as material science and biomedicine.
4. Developing new complexes of FAC with different metals to expand its catalytic activity.
5. Investigating the cytotoxic activity of FAC against other cancer cell lines and exploring its potential as a cancer treatment.
In conclusion, FAC is a promising ligand with potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand its mechanism of action and explore its potential applications in these fields.
科学的研究の応用
FAC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a ligand in transition metal catalysis, where it can form stable complexes with various metals such as palladium, platinum, and nickel. These complexes have been shown to exhibit excellent catalytic activity in various reactions, including Suzuki-Miyaura cross-coupling, Heck reaction, and Sonogashira coupling.
特性
IUPAC Name |
2-[(4-fluorophenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-16(2)7-14(19)13(15(20)8-16)10-18-9-11-3-5-12(17)6-4-11/h3-6,10,19H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFXMHBAAMURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CC=C(C=C2)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3721541.png)
![2,3,4,5,6-pentafluorobenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3721547.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3721563.png)
![methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3721573.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B3721585.png)
![N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B3721587.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3721589.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B3721597.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3721610.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721613.png)

![methyl 5-fluoro-3-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B3721642.png)

![3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B3721651.png)